molecular formula C13H7NO4 B11872612 1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone CAS No. 87863-50-1

1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone

Cat. No.: B11872612
CAS No.: 87863-50-1
M. Wt: 241.20 g/mol
InChI Key: VAJFKOFDAYWALE-UHFFFAOYSA-N
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Description

1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone can be synthesized through a multi-component reaction involving aromatic aldehydes, 2-hydroxy-1,4-naphthoquinone, and 6-aminouracil in an ionic liquid medium such as [bmim]BF4. This method offers advantages such as high yields, environmentally benign procedures, and ease of recovery and reuse of the reaction media . Another approach involves the use of metal-organic frameworks (MOFs) as catalysts, which can enhance the efficiency and selectivity of the synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale multi-component reactions in batch reactors. The use of ionic liquids and MOFs as catalysts can be scaled up to industrial levels, providing a sustainable and efficient method for producing this compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have significant biological and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone involves its interaction with various molecular targets and pathways. For example, as a fluorescent probe, it selectively responds to peroxynitrite (ONOO−) through a ratiometric fluorescent signal, allowing for the detection and monitoring of ROS in biological systems . The compound’s structure allows it to interact with specific enzymes and receptors, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone is unique due to its specific arrangement of nitrogen and oxygen atoms within the quinoline core, which imparts distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe for ROS detection sets it apart from other similar compounds.

Properties

CAS No.

87863-50-1

Molecular Formula

C13H7NO4

Molecular Weight

241.20 g/mol

IUPAC Name

5-hydroxy-2H-benzo[g]quinoline-3,4,10-trione

InChI

InChI=1S/C13H7NO4/c15-8-5-14-10-9(13(8)18)11(16)6-3-1-2-4-7(6)12(10)17/h1-4,16H,5H2

InChI Key

VAJFKOFDAYWALE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(=O)C2=C(C3=CC=CC=C3C(=O)C2=N1)O

Origin of Product

United States

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